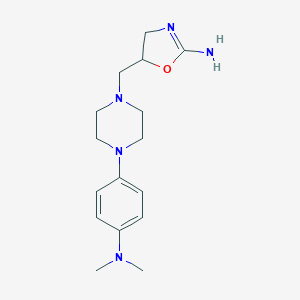
Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI) is a chemical compound with potential applications in scientific research. This compound belongs to the class of isoxazoles and has been studied for its potential use in various fields of research. In
Wirkmechanismus
The mechanism of action of Methanone is not fully understood. However, studies have suggested that Methanone may inhibit the growth of fungi by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes. Methanone has also been shown to induce apoptosis in cancer cells, although the exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
Methanone has been shown to have various biochemical and physiological effects. Studies have suggested that Methanone may have anti-inflammatory properties, as well as antioxidant properties. Methanone has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
Methanone has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using the method described above. Methanone is also relatively inexpensive compared to other compounds used in scientific research. However, Methanone has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Methanone. One potential direction is the investigation of its potential use as an antifungal agent. Another potential direction is the investigation of its potential use in the treatment of cancer. Additionally, the development of new synthesis methods for Methanone may lead to the discovery of new applications for this compound.
Conclusion
In conclusion, Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI) is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methanone in various fields of scientific research.
Synthesemethoden
The synthesis of Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI) involves the reaction of 3-ethoxy-4,5-dihydroisoxazole with phenylmagnesium bromide, followed by the reaction with chloroacetyl chloride. This method has been reported in the literature and has been used to synthesize Methanone for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
Methanone has potential applications in various fields of scientific research. It has been studied for its potential use as an antifungal agent, as well as its potential use in the treatment of cancer. Methanone has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
155430-83-4 |
|---|---|
Produktname |
Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI) |
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
(3-ethoxy-4,5-dihydro-1,2-oxazol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C12H13NO3/c1-2-15-11-8-10(16-13-11)12(14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI-Schlüssel |
CWICFGGMQADCEK-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(C1)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=NOC(C1)C(=O)C2=CC=CC=C2 |
Synonyme |
Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




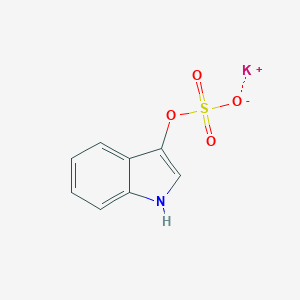


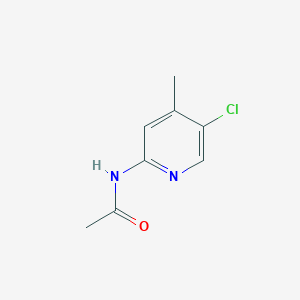
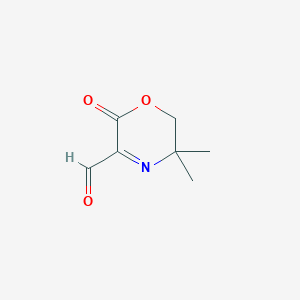
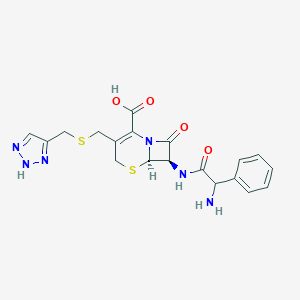
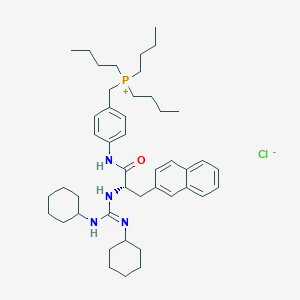

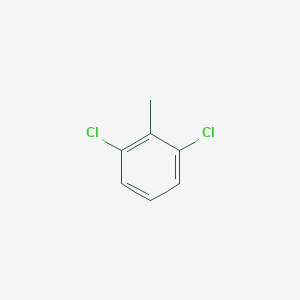
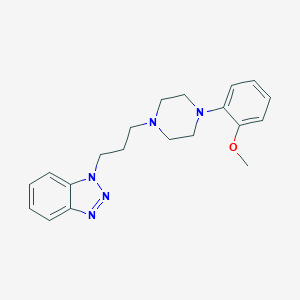
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)

